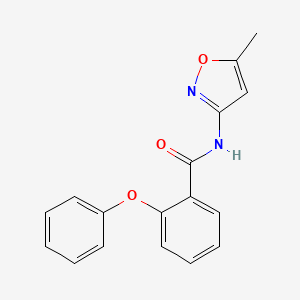

![molecular formula C18H30N4OS B5540497 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperazine derivatives are typically synthesized through a variety of methods, including cyclocondensation reactions, which involve the reaction of diacetyl, aromatic aldehyde, piperazine, and ammonium acetate using sulfate ions as a catalyst in ethanol. These methods emphasize the flexibility and adaptability of piperazine chemistry for generating a wide array of derivatives with varied biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized through various spectroscopic methods, including IR, 1H and 13C NMR, and mass spectrometry. These techniques provide detailed insights into the molecular framework and functional groups present, facilitating the understanding of their chemical behavior and interaction mechanisms.

Chemical Reactions and Properties

Piperazine compounds are known to undergo a range of chemical reactions, including ANRORC rearrangements and reactions with thiourea, leading to diverse products. These reactions often involve complex mechanisms, resulting in the formation of new compounds with potentially interesting biological activities. The versatility in chemical reactivity underlines the importance of piperazine derivatives in synthetic chemistry (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, boiling points, and crystallinity, are crucial for their application in various domains. These compounds exhibit a wide range of physical behaviors depending on their molecular structure and substituents, which can be tailored for specific applications.

Chemical Properties Analysis

Piperazine derivatives exhibit a wide array of chemical properties, including antimicrobial and antiarrhythmic activities. These properties are largely dependent on the specific functional groups and molecular architecture of the compounds. The extensive hydrogen bonding capabilities and potential for forming supramolecular frameworks contribute to their chemical diversity and applicability in various fields (Zhou, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Piperazine derivatives have been synthesized through various methods, aiming at creating compounds with potential therapeutic applications. For instance, researchers have developed methods for synthesizing 2-substituted piperazines, showcasing the versatility of piperazine as a scaffold for creating diverse chemical entities with potential biological activities (Clark & Elbaum, 2007). This demonstrates the chemical flexibility of piperazine-based compounds, suggesting that similar methodologies could be applied to synthesize the specified compound, exploring its potential applications in scientific research.

Biological Evaluation and Applications

Piperazine derivatives have been investigated for a wide range of biological activities. For example, novel piperazine compounds have been evaluated for their antibacterial and antifungal activities, with some showing significant efficacy against various microbial strains (Hassan, 2013). This highlights the potential of piperazine derivatives in developing new antimicrobial agents.

Furthermore, piperazine compounds have shown promise in the development of new therapies for diseases such as tuberculosis, with some derivatives exhibiting activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005). This points to the potential therapeutic applications of piperazine derivatives in treating infectious diseases.

Environmental and Other Applications

Piperazine derivatives have also been explored for environmental applications, such as carbon dioxide capture, demonstrating their utility beyond pharmaceuticals. For example, concentrated aqueous solutions of piperazine have been studied for their effectiveness in capturing CO2, offering a novel solution to mitigate greenhouse gas emissions (Freeman, Davis, & Rochelle, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-ethyl-5-propan-2-ylpyrazol-3-yl)-[4-(thian-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4OS/c1-4-22-17(13-16(19-22)14(2)3)18(23)21-9-7-20(8-10-21)15-5-11-24-12-6-15/h13-15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIRRKPGUVGOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)